
Zacopride hydrochloride
概要
説明
Zacopride Hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its anxiolytic and nootropic effects in animal models, with the ®-(+)-enantiomer being the more active form . This compound also exhibits antiemetic and pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression in animal studies .
準備方法
ザコプライド塩酸塩の合成は、ベンゾアミドコアの調製から始まる、いくつかのステップを伴います。合成経路は、通常、以下のステップを含みます。
ベンゾアミドコアの形成: ベンゾアミドコアは、4-アミノ-5-クロロ-2-メトキシ安息香酸をチオニルクロリドと反応させて対応する酸クロリドを形成することにより合成されます。この中間体は、次にキヌクリジン-3-アミンと反応させてベンゾアミドコアを得ます。
塩酸塩の形成: 最後のステップは、塩酸で処理することにより、遊離塩基をその塩酸塩に変換することです。
ザコプライド塩酸塩の工業生産方法は、広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性が高いです。
化学反応の分析
ザコプライド塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: ザコプライド塩酸塩は、特定の条件下で酸化され、対応する酸化生成物を形成することがあります。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、特にアミノ基とメトキシ基で、置換反応を起こす可能性があります。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
Gastrointestinal Applications
Mechanism of Action
Zacopride acts primarily as a partial agonist at the 5-HT4 serotonin receptors, which are crucial in mediating gastrointestinal motility. Research indicates that zacopride enhances contractions in the gastrointestinal tract, making it a candidate for treating conditions such as gastroparesis and functional dyspepsia. In studies involving isolated guinea pig ileal strips, zacopride inhibited contractions induced by serotonin, demonstrating its role as a functional antagonist at these receptors .
Clinical Studies
Clinical trials have evaluated zacopride's efficacy in treating nausea and vomiting. For instance, an oral dosage of 400 µg was administered without significant alterations in blood pressure or heart rate in healthy volunteers, suggesting a favorable safety profile .
Study | Findings |
---|---|
Lefebvre et al. (1993) | No significant cardiovascular effects at 400 µg dose |
Eglen et al. (1993) | Inhibition of 5-HT induced contractions in guinea pig ileum |
Treatment of Sleep Apnea
Therapeutic Use
Zacopride has been investigated for its potential to treat sleep apnea. A patent highlights its use in reducing apnea episodes during both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep phases. In animal studies, zacopride hydrochloride demonstrated a 47% reduction in apnea episodes during REM sleep at mid doses, indicating its efficacy in respiratory regulation .
Dosage and Administration
The recommended dosing for treating sleep apnea ranges from 0.05 mg/kg to 10 mg/kg administered via various routes including oral and injectable forms. The formulation can be tailored into tablets or injectable solutions .
Dosage Form | Administration Route | Efficacy |
---|---|---|
Tablets | Oral | Effective at reducing apnea episodes |
Injectable | Intraperitoneal | Significant reduction in respiratory depression |
Neuropsychiatric Applications
Potential in Schizophrenia Treatment
Zacopride has been explored for its potential benefits in treating schizophrenia. A study indicated that it might offer therapeutic effects without the typical side effects associated with conventional antipsychotic medications. This is attributed to its action on serotonin receptors which are implicated in mood and cognition regulation .
Research Insights
In clinical settings, zacopride's ability to modulate serotonin pathways suggests it could be useful not only as an antipsychotic but also for managing anxiety disorders due to its anxiolytic properties observed in various preclinical models .
Cardiovascular Effects
Zacopride's interaction with cardiac tissues has been studied extensively. It stimulates L-type calcium channels and enhances contractility in cardiac preparations expressing human 5-HT4 receptors. This dual action may position zacopride as a potential agent for managing certain cardiac conditions, although further research is warranted to fully understand its implications .
Case Studies and Research Findings
Several studies have documented the effects of zacopride across different applications:
- Gastrointestinal Disorders: Zacopride's role as a prokinetic agent has been validated through various animal models demonstrating enhanced gastrointestinal motility.
- Sleep Apnea: Animal studies show significant reductions in apnea frequency with varying dosages of this compound.
- Neuropsychiatric Disorders: Clinical observations suggest potential benefits in schizophrenia treatment without the adverse effects commonly associated with traditional antipsychotics.
作用機序
ザコプライド塩酸塩は、セロトニン受容体と相互作用することにより、その効果を発揮します。 5-HT3受容体の拮抗薬であり、5-HT4受容体の作動薬として作用します 。この化合物の不安解消作用と認知機能改善作用は、これらの受容体の調節によるものです。 さらに、ザコプライド塩酸塩は、副腎の5-HT4受容体を刺激することにより、アルドステロンレベルを高めることが示されています .
類似化合物との比較
ザコプライド塩酸塩は、5-HT3拮抗薬と5-HT4作動薬の二重作用においてユニークです。類似化合物には以下が含まれます。
オンダンセトロン: 主に制吐薬として使用される、選択的な5-HT3拮抗薬。
シサプリド: 消化管運動を促進するために使用される、5-HT4作動薬。
グラニセトロン: 制吐作用のために使用される、別の選択的な5-HT3拮抗薬。
これらの化合物と比較して、ザコプライド塩酸塩の二重作用は、より幅広い効果を提供し、研究や潜在的な治療応用において貴重なツールとなっています。
生物活性
Zacopride hydrochloride is a pharmacological compound recognized for its significant biological activity, particularly as a selective antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor. This dual action contributes to its therapeutic potential in various clinical contexts, including its anxiolytic, nootropic, antiemetic, and pro-respiratory effects.
- IUPAC Name : (R)-N-[1-Azabicyclo(2,2,2)oct-3-yl]-2-methoxy-4-amino-5-chlorobenzamide
- Molecular Formula : C₁₅H₂₀ClN₃O₂
- Molar Mass : 309.79 g/mol
- CAS Number : 101303-98-4
Receptor Interactions
Zacopride demonstrates high potency as a receptor antagonist and agonist:
- 5-HT3 Receptor Antagonist : Ki = 0.38 nM
- 5-HT4 Receptor Agonist : Ki = 373 nM
These interactions are crucial for mediating neurotransmission in both central and peripheral systems, influencing various physiological responses such as anxiety, gastrointestinal motility, and respiratory function .
Anxiolytic and Nootropic Effects
In animal models, zacopride has exhibited anxiolytic properties, which may be attributed to its modulation of serotonin receptors. The (R)-enantiomer of zacopride is noted to be more active than its counterpart, enhancing cognitive functions and reducing anxiety levels .
Antiemetic Properties
Zacopride's antagonistic action at the 5-HT3 receptor is pivotal for its antiemetic effects. This mechanism is particularly beneficial in preventing nausea and vomiting associated with chemotherapy and other medical treatments .
Pro-respiratory Effects
Research indicates that zacopride can reduce sleep apnea episodes and reverse opioid-induced respiratory depression. In animal studies, it significantly decreased the apnea index during both non-REM (NREM) and REM sleep stages . The following table summarizes findings from a study on its effects on sleep apnea:
Dose (mg/kg) | NREM Apneas (per hour) | REM Apneas (per hour) | Statistical Significance |
---|---|---|---|
Control | X | Y | - |
0.05 | Z1 | W1 | Not significant |
1.0 | Z2 | W2 | p < 0.04 |
10.0 | Z3 | W3 | Not significant |
Aldosterone Secretion Stimulation
Zacopride has been shown to stimulate aldosterone secretion from human adrenal glands both in vitro and in vivo. A clinical study demonstrated that a dose of 400 µg zacopride significantly increased plasma aldosterone levels within 90 minutes post-administration, without affecting renin or cortisol levels . This effect suggests a potential application in treating conditions related to adrenal insufficiency.
Clinical Applications and Case Studies
While zacopride has been explored for various therapeutic uses, including treatment for schizophrenia, clinical trials have not yielded successful outcomes in this area . However, it remains a candidate for further research due to its diverse pharmacological profile.
Case Study Example
A notable study investigated the impact of zacopride on patients with sleep apnea:
- Objective : Evaluate the effectiveness of different doses of zacopride in reducing apnea episodes.
- Methodology : Randomized controlled trial with varying doses administered to participants.
- Outcome : Significant reduction in apnea episodes was observed at certain doses during REM sleep.
特性
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101303-98-4, 99617-34-2 | |
Record name | Zacopride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zacopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zacopride hydrochloride impact the diving bradycardia response?
A1: this compound, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].
Q2: What is the significance of studying the effects of this compound on the diving response?
A2: Investigating the effects of this compound on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。